molecular formula C10H8O4 B1322313 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid CAS No. 854515-52-9

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No.: B1322313
CAS No.: 854515-52-9
M. Wt: 192.17 g/mol
InChI Key: JVELFLPOFDICQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the hydrogenation of 6-methylnaphtho[2,1-b]furan followed by acid-catalyzed carboxylation . This method is commonly employed in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, and the carboxylic acid group plays a significant role in its binding affinity to target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties

Biological Activity

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (C₁₀H₈O₄) is an organic compound characterized by a benzofuran structure, which consists of a fused benzene and furan ring. The presence of a hydroxyl group at the 6-position and a carboxylic acid group at the 3-position enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural attributes, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H8O4\text{C}_{10}\text{H}_8\text{O}_4

Structural Features:

  • Benzofuran Core: A fused benzene and furan ring system.
  • Hydroxyl Group (-OH): Located at the 6-position, potentially involved in hydrogen bonding.
  • Carboxylic Acid Group (-COOH): Positioned at the 3-position, enhancing solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity:
    • The compound has shown potential as an inhibitor against certain enzymes involved in bacterial cell wall synthesis. Its structural similarity to other bioactive compounds suggests possible anti-inflammatory and antimicrobial properties, although further studies are needed to fully elucidate these effects .
  • Anticancer Properties:
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The structure-activity relationship (SAR) analysis indicates that modifications to the benzofuran structure can enhance cytotoxicity .
    • For instance, derivatives of benzofuran with specific substitutions exhibited significant antiproliferative activity, with some compounds showing IC50 values below 50 µM against cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
  • Mechanism of Action:
    • The biological activity is hypothesized to arise from interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups may engage in hydrogen bonding and electrostatic interactions, modulating enzyme activity or receptor signaling pathways .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Identified as an enzyme inhibitor with potential anti-inflammatory properties.
Demonstrated significant cytotoxicity against leukemia cell lines with SAR analysis indicating structural modifications enhance activity.
Induced apoptosis in cancer cells through caspase activation; showed promising results in inhibiting cancer cell growth.

Properties

IUPAC Name

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELFLPOFDICQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622867
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-52-9
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of aluminum trichloride (20.0 g, 150 mmol) in dichloromethane (200 mL) is added oxalyl chloride (13.0 mL, 150 mmol) and the mixture is stirred at 0° C. for 30 minutes. A solution of acetic acid 2-methyl-benzofuran-6-yl ester (9.50 g; 49.9 mmol) in dichloromethane (50 mL) is added over 10 minutes. The ice-bath is removed and the reaction is stirred at room temperature for 2 hours. The reaction mixture is cooled to 0° C. and quenched with MeOH (50 mL). The mixture is concentrated to a residue, dissolved in methanol (250 mL), and treated with potassium carbonate (8.28 g, 59.9 mmol). The mixture is stirred at room temperature for 16 hours, filtered through a pad of celite, and concentrated. The residue is diluted with water (100 mL) and extracted with EtOAc (250 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography (eluted with 25% EtOAc/Hexanes), and the appropriate fractions are concentrated. The material is dried in vacuo to afford 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid (9.56 g, 93%). ES/MS m/e 207.0 (M+1); 205.0 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.28 g
Type
reactant
Reaction Step Three

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